1-Butyl-3,5-dimethylbenzene

Gas Chromatography Analytical Chemistry Retention Index

1-Butyl-3,5-dimethylbenzene (CAS 1601-74-7, molecular formula C12H18, MW 162.27 g/mol) is a branched alkylbenzene derivative belonging to the m-xylene subclass, characterized by a butyl substituent at the 1-position and methyl groups at the 3- and 5-positions of the benzene ring. It is a colorless liquid at ambient temperature with a calculated XLogP of 4.50 and a topological polar surface area (TPSA) of 0.00 Ų, indicating high lipophilicity and low polarity.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 1601-74-7
Cat. No. B043889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3,5-dimethylbenzene
CAS1601-74-7
Synonyms5-Butyl-m-xylene;  1,3-Dimethyl-5-butylbenzene; 
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=CC(=C1)C)C
InChIInChI=1S/C12H18/c1-4-5-6-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
InChIKeyGINMJHHVPMUMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3,5-dimethylbenzene (CAS 1601-74-7) – Physicochemical and Procurement Baseline


1-Butyl-3,5-dimethylbenzene (CAS 1601-74-7, molecular formula C12H18, MW 162.27 g/mol) is a branched alkylbenzene derivative belonging to the m-xylene subclass, characterized by a butyl substituent at the 1-position and methyl groups at the 3- and 5-positions of the benzene ring [1]. It is a colorless liquid at ambient temperature with a calculated XLogP of 4.50 and a topological polar surface area (TPSA) of 0.00 Ų, indicating high lipophilicity and low polarity [2]. Commercially, it is supplied as a neat compound with typical purity ≥98%, with batch-specific QC data (NMR, HPLC, GC) available from major vendors . The compound's structural features—specifically the n-butyl chain and the 3,5-dimethyl substitution pattern—confer distinct physicochemical and chromatographic properties that differentiate it from linear alkylbenzenes and tert-butyl isomers, making precise compound selection critical in analytical and synthetic applications.

Why 1-Butyl-3,5-dimethylbenzene (CAS 1601-74-7) Cannot Be Substituted with Unspecified Alkylbenzenes or Tert-Butyl Isomers


Alkylbenzenes exhibit widely divergent physicochemical properties and chromatographic behaviors depending on alkyl chain length, branching, and ring substitution pattern. Direct substitution of 1-butyl-3,5-dimethylbenzene with linear butylbenzene (CAS 104-51-8) or its tert-butyl isomer 5-tert-butyl-m-xylene (CAS 98-19-1) will introduce significant deviations in boiling point (Δ ~24 °C vs. tert-butyl isomer), density, and gas chromatographic retention behavior [1][2]. Moreover, the compound's ADMET profile—including predicted blood-brain barrier penetration probability of 100% and human intestinal absorption of 99.58%—is specific to its exact structure and cannot be extrapolated to even closely related analogs [3]. Such differences directly impact experimental reproducibility in analytical method development, synthetic reaction outcomes, and biomarker validation studies. The following evidence documents the quantifiable, comparator-based differentiation that justifies the selection of CAS 1601-74-7 over in-class alternatives.

Quantitative Differentiation Evidence for 1-Butyl-3,5-dimethylbenzene (CAS 1601-74-7) vs. Closest Analogs


Gas Chromatographic Retention Index Differentiation on Non-Polar Stationary Phases

The Kovats retention index (RI) of 1-butyl-3,5-dimethylbenzene on non-polar OV-101/OV-1 stationary phases is 1229–1234 [1][2]. In contrast, the linear n-butylbenzene (CAS 104-51-8) has a lower RI of approximately 1057 on OV-101 [3], reflecting a substantial chromatographic shift of ΔRI >170 units attributable to the 3,5-dimethyl substitution. This large difference enables unambiguous identification and separation of the target compound from its linear analog in complex mixtures.

Gas Chromatography Analytical Chemistry Retention Index

Boiling Point and Volatility Profile vs. Tert-Butyl Isomer

The boiling point of 1-butyl-3,5-dimethylbenzene is reported as 205–206 °C (lit.) . Its tert-butyl isomer, 5-tert-butyl-m-xylene (1-tert-butyl-3,5-dimethylbenzene, CAS 98-19-1), has a boiling point of 207–209 °C [1]. While the difference is modest, it is experimentally significant in fractional distillation and vapor pressure-dependent applications. More critically, the density of the tert-butyl isomer is 0.867 g/mL at 25 °C [1], whereas density data for the n-butyl compound, though not uniformly established, is expected to differ based on molecular packing differences inherent to the n-alkyl vs. tert-alkyl chain conformation [2].

Physical Chemistry Distillation Process Chemistry

Lipophilicity and Predicted ADMET Profile vs. Linear n-Butylbenzene

1-Butyl-3,5-dimethylbenzene has a computed XLogP of 4.50 and an AlogP of 3.65, with predicted human intestinal absorption of 99.58% and blood-brain barrier (BBB) penetration probability of 100% [1]. For comparison, n-butylbenzene (C10H14, MW 134.22) has a reported logP of approximately 4.38 and is a simpler aromatic hydrocarbon lacking the additional methyl substituents [2]. The higher lipophilicity and specific ADMET predictions of the target compound are directly attributable to its 3,5-dimethyl substitution pattern. Furthermore, admetSAR 2 predictions indicate that 1-butyl-3,5-dimethylbenzene is not a substrate for P-glycoprotein (probability 87.0%) and does not significantly inhibit CYP2C9, CYP2D6, CYP2C19, or CYP3A4 [1], a profile that may differ for the tert-butyl isomer or other alkylbenzenes.

Drug Discovery ADME Biomarker Research

Use as a Cancer Biomarker Reference Compound

1-Butyl-3,5-dimethylbenzene has been identified as a volatile organic compound (VOC) biomarker for lung cancer, specifically in studies investigating the etiology of stenosis of large bronchi [1][2]. While quantitative comparative data against other alkylbenzene biomarkers are not publicly available at this time, the compound's designation as a cancer biomarker provides a direct, application-specific rationale for its procurement over structurally related but functionally unvalidated alkylbenzenes. This biomarker role is not shared by linear butylbenzene or the tert-butyl isomer in the context of lung cancer studies.

Biomarker Lung Cancer Metabolomics

Procurement-Driven Application Scenarios for 1-Butyl-3,5-dimethylbenzene (CAS 1601-74-7)


GC-MS Method Development and Volatile Organic Compound (VOC) Profiling

In analytical chemistry, 1-butyl-3,5-dimethylbenzene serves as a high-purity reference standard for GC-MS method development and VOC profiling in complex matrices such as breath, urine, or environmental samples. Its distinct Kovats retention index (1229–1234 on non-polar columns) enables unambiguous identification and separation from co-eluting linear alkylbenzenes (e.g., n-butylbenzene, RI ~1057) [1][2]. Laboratories procuring this compound for analytical method validation rely on batch-specific QC data (NMR, HPLC, GC) to ensure traceability and reproducibility .

Cancer Biomarker Validation and Metabolomics Studies

The compound has been documented as a volatile organic compound biomarker associated with lung cancer and stenosis of large bronchi [1]. In metabolomics and breathomics research, 1-butyl-3,5-dimethylbenzene is procured as an authentic reference material to validate analytical methods and quantify biomarker levels in patient samples. Its specific ADMET profile, including 100% predicted BBB penetration and 99.58% human intestinal absorption, may also guide its use as a chemical probe in mechanistic studies [2].

Synthetic Intermediate in Organometallic and Fine Chemical Synthesis

The compound's unique substitution pattern (n-butyl at position 1, methyl groups at positions 3 and 5) renders it a valuable building block in organic synthesis. Its distinct steric and electronic properties compared to the tert-butyl isomer (bp 207–209 °C, density 0.867 g/mL) can influence reaction outcomes in Friedel-Crafts alkylations and metal-catalyzed cross-couplings [1][2]. Chemists select the specific CAS 1601-74-7 isomer to ensure reproducible synthesis of complex molecules where regio- and stereochemistry are critical.

Quote Request

Request a Quote for 1-Butyl-3,5-dimethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.